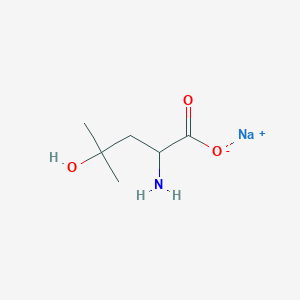

Sodium 2-amino-4-hydroxy-4-methylpentanoate

Description

Properties

IUPAC Name |

sodium;2-amino-4-hydroxy-4-methylpentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3.Na/c1-6(2,10)3-4(7)5(8)9;/h4,10H,3,7H2,1-2H3,(H,8,9);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTYNIXLFWOXXQU-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(C(=O)[O-])N)O.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12NNaO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803570-31-1 | |

| Record name | sodium 2-amino-4-hydroxy-4-methylpentanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-amino-4-hydroxy-4-methylpentanoate typically involves the neutralization of 2-amino-4-hydroxy-4-methylpentanoic acid with sodium hydroxide. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure complete neutralization and formation of the sodium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is usually produced in powder form and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Sodium 2-amino-4-hydroxy-4-methylpentanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: It can be reduced to form amine derivatives.

Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted amino acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In organic chemistry, sodium 2-amino-4-hydroxy-4-methylpentanoate serves as a reagent in various synthesis reactions. Its unique structural features allow it to participate in oxidation, reduction, and substitution reactions, leading to the formation of various derivatives that are useful in further chemical research.

Biology

The compound plays a crucial role in studies related to amino acid metabolism and enzyme kinetics. It acts as a substrate for enzymes involved in metabolic pathways, influencing biochemical processes essential for cellular function. Research indicates that it can modulate enzyme activity and interact with specific receptors, potentially affecting neurotransmitter release and cellular signaling pathways .

Medicine

This compound is being investigated for its therapeutic effects. It has potential applications in drug development as a precursor for synthesizing pharmaceutical compounds. Studies have shown that it may exhibit cytoprotective properties and could be beneficial in treating conditions such as diabetes and obesity by enhancing insulin sensitivity .

Industry

In industrial settings, this compound is utilized in the production of specialty chemicals and as an intermediate in various manufacturing processes. Its unique reactivity makes it valuable for creating compounds used in pharmaceuticals and agrochemicals.

Case Studies

Several case studies highlight the diverse applications of this compound:

Mechanism of Action

The mechanism of action of Sodium 2-amino-4-hydroxy-4-methylpentanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways. It can also modulate the activity of certain receptors and transporters, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Key Observations :

Functional Group Impact on Solubility: Sodium 2-amino-4-hydroxy-4-methylpentanoate’s carboxylate group (as a sodium salt) enhances water solubility compared to its ester analogue (methyl 4-amino-4-methylpentanoate hydrochloride), which requires hydrochloric acid for solubility . The sulfonamide and methoxy groups in 2-{[(4-methoxyphenyl)sulfonyl]amino}-4-methylpentanoic acid () likely reduce aqueous solubility due to increased hydrophobicity .

For ethyl 2-hydroxy-4-methylpentanoate, the S-enantiomer has a lower olfactory threshold (55 μg/L) than the R-form (126 μg/L) in hydroalcoholic solutions, suggesting that stereochemistry significantly influences sensory and bioactive properties .

Table 2: Comparative Research Insights

Notable Trends :

- Pharmaceutical Relevance : Methyl and ethyl esters (e.g., ) are often intermediates in drug synthesis due to their stability and ease of functionalization.

- Sensory Applications: Ethyl 2-hydroxy-4-methylpentanoate’s enantiomeric synergy () underscores the importance of stereochemistry in flavor chemistry, a consideration for this compound derivatives in food or fragrance industries.

Discrepancies and Limitations

- Molecular Formula Ambiguity: The reported formula C₈H₈BrNO₂ for this compound () conflicts with its name, which lacks a bromine atom. This may represent a transcription error or an atypical derivative .

- CAS Number Overlap : lists the same CAS number (1803596-81-7) for two distinct compounds, necessitating verification from authoritative databases.

Biological Activity

Sodium 2-amino-4-hydroxy-4-methylpentanoate, often referred to as a sodium salt of a branched-chain amino acid derivative, has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant research findings, and case studies.

This compound is characterized by the presence of an amino group, a hydroxyl group, and a methyl group attached to a pentanoic acid backbone. Its molecular formula is . The unique structural features impart distinct chemical reactivity and biological activities compared to other amino acids.

The biological activity of this compound can be attributed to several mechanisms:

- Amino Acid Metabolism : It acts as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways critical for cellular function.

- Enzyme Modulation : The compound has been shown to modulate the activity of specific enzymes, which may lead to altered metabolic processes.

- Receptor Interaction : It interacts with certain receptors and transporters, potentially affecting neurotransmitter release and cellular signaling pathways .

Biological Activities

This compound exhibits a range of biological activities:

- Anticancer Properties : Research indicates that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. Studies have demonstrated significant inhibition of cell proliferation in HCT116 colon cancer cells with IC50 values indicating high potency .

- Neuroprotective Effects : There is evidence suggesting that the compound may have neuroprotective properties, potentially through modulation of neurotransmitter systems and reduction of oxidative stress .

- Potential Therapeutic Applications : Investigations into its therapeutic effects have highlighted its role as a precursor in drug synthesis, particularly in developing treatments for metabolic disorders and cancer.

Case Studies

Several studies have explored the biological activity of this compound:

Case Study 1: Anticancer Activity

In a study evaluating the effects on HCT116 cells, this compound derivatives were tested for their cytotoxicity. The results showed that certain structural modifications significantly enhanced potency, with some variants exhibiting up to 500-fold greater efficacy compared to the parent compound .

Case Study 2: Neuroprotective Mechanisms

A separate investigation focused on the neuroprotective effects of this compound in models of oxidative stress. The findings suggested that the compound could reduce neuronal damage by modulating glutamate levels and enhancing antioxidant defenses .

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing Sodium 2-amino-4-hydroxy-4-methylpentanoate in a laboratory setting?

- Methodology : The synthesis involves neutralizing 2-amino-4-hydroxy-4-methylpentanoic acid with sodium hydroxide in aqueous media. Key variables include:

- pH control : Maintain pH 7–8 to ensure complete neutralization .

- Temperature : Reaction at 25–30°C minimizes side-product formation .

- Purification : Crystallize the product under reduced pressure and store in anhydrous conditions to prevent hygroscopic degradation .

- Data Table :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Reaction pH | 7.0–8.0 | Prevents salt hydrolysis |

| Temperature | 25–30°C | Reduces oxidation |

| Solvent | Deionized H₂O | Enhances solubility |

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- FTIR : Confirm functional groups (e.g., hydroxyl at ~3300 cm⁻¹, carboxylate at ~1600 cm⁻¹) .

- NMR : Use ¹H/¹³C NMR to verify the absence of impurities (e.g., unreacted starting material) .

- Elemental Analysis : Validate stoichiometry (C₆H₁₂NNaO₃; MW 169.15 g/mol) .

Q. What are the stability considerations for long-term storage?

- Degradation Pathways : Hydrolysis of the sodium carboxylate group in acidic/basic conditions; oxidation of the hydroxyl group.

- Storage Protocol :

- Temperature : Store at 4°C in airtight containers.

- Humidity : Use desiccants to maintain <10% relative humidity .

Advanced Research Questions

Q. How does this compound participate in oxidation/reduction reactions?

- Mechanistic Insights :

- Oxidation : Reacts with KMnO₄/H₂O₂ to form ketone derivatives via hydroxyl group conversion .

- Reduction : Sodium borohydride reduces the amino group to form secondary amines, altering biological activity .

Q. What advanced chromatographic methods resolve contradictory solubility data reported in literature?

- Contradiction : Discrepancies in aqueous vs. organic solvent solubility (e.g., slight solubility in water vs. fat-soluble analogs in ).

- Resolution Strategy :

- HPLC-PDA : Quantify solubility via retention time and peak area under varying solvent conditions .

- LC-MS : Identify degradation products affecting solubility measurements .

Q. How can researchers model the compound’s interaction with amino acid transporters in enzyme kinetics studies?

- Methodology :

- In Vitro Assays : Use HEK293 cells transfected with human LAT1 transporters to measure uptake kinetics .

- Kinetic Parameters : Calculate Kₘ and Vₘₐₓ via Michaelis-Menten plots under varying substrate concentrations .

Q. What are the key differences between lab-scale and industrial-scale synthesis protocols?

- Industrial Adaptations :

- Scale-Up Challenges : Maintain temperature homogeneity in large reactors using jacketed vessels .

- Quality Control : Implement inline FTIR/NIR for real-time monitoring of reaction completeness .

Addressing Data Contradictions

- Case Study : Conflicting reports on biological activity (e.g., enzyme inhibition vs. activation).

- Resolution :

Replicate experiments using standardized buffers (e.g., PBS pH 7.4).

Validate results across multiple cell lines (e.g., HepG2 vs. Caco-2) to rule out cell-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.